molecular formula C13H14N2 B1265863 Benzhydryl-hydrazine CAS No. 61765-84-2

Benzhydryl-hydrazine

Cat. No. B1265863
CAS RN: 61765-84-2
M. Wt: 198.26 g/mol
InChI Key: FMCQFYCLUGGPPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to benzhydryl-hydrazine often involves reactions with hydrazine. For instance, the reaction of 3-benzoyl-5-perfluoroalkyl-1,2,4-oxadiazoles with hydrazine has been studied, showing competitive reaction paths leading to different products, including fluorinated Z-oximes of 3-perfluoroalkyl-6-phenyl-2H-1,2,4-triazin-5-ones as major products (Buscemi et al., 2005).

Molecular Structure Analysis

The crystal structure of related compounds, such as hydrazine 5-amino-1-benzyl-1,2,3-triazole-4-carboxylate hexafluorosilicate trihydrate, provides insights into the molecular structure of benzhydryl-hydrazine derivatives. These structures are determined using X-ray crystallography, revealing detailed geometrical parameters and bonding interactions within the crystal lattice (Fonar’ et al., 2003).

Chemical Reactions and Properties

Benzhydryl-hydrazine undergoes various chemical reactions, including nucleophilic additions and rearrangements. The nucleophilic reactivities of hydrazines have been extensively studied, providing insights into their chemical behavior and reactivity patterns. For example, the kinetics of reactions with benzhydrylium ions reveal the effects of substituents on reactivity and the absence of an expected α-effect in hydrazine reactivities (Nigst et al., 2012).

Scientific Research Applications

Nucleophilic Reactivities

  • Nucleophilic Reactivity Studies : Benzhydryl-hydrazine exhibits specific reactivity patterns in nucleophilic reactions. A study explored the kinetics of reactions involving benzhydrylium ions, quinone methides, and hydrazines in different solvents, revealing insights into the nucleophilic parameters and reactivity trends (Nigst, Antipova, & Mayr, 2012).

Detection and Imaging Applications

  • Chemodosimeters for Hydrazine Detection : Research has been conducted on the development of probes for the ratiometric detection of hydrazine. One study utilized a 2-(2'-hydroxyphenyl) benzothiazole-based probe, demonstrating its application in live-cell imaging (Goswami et al., 2013).
  • Fluorescent Probes for Hydrazine : Another study developed a benzothiazole-substituted naphthalene-based probe for hydrazine detection, highlighting its potential for application in cellular imaging due to its minimal cytotoxicity (Liu, Liu, Tian, & Lin, 2019).

Industrial and Chemical Applications

  • Electrochemical Synthesis of Hydrazine : Research into electrochemical strategies for synthesizing hydrazine has been significant. A study compared different electrochemical methods for oxidative N-N coupling, useful in industrial hydrazine production (Wang et al., 2020).
  • Synthesis of Hydrazine Derivatives : Studies have focused on synthesizing hydrazine derivatives and analyzing their structure-activity relationships. For instance, research on 2-benzoxazolyl hydrazones revealed their potential in antitumor applications (Easmon et al., 2006).

Environmental and Biological Sensing

  • Detection of Environmental Contaminants : Benzhydryl-hydrazine derivatives have been used in the development of chemosensors for detecting environmental contaminants like zinc and hypochlorite. These sensors have been successfully applied in vivo, such as in zebrafish studies (So et al., 2020).

Graphene Oxide Reduction

  • Graphene Oxide Research : Hydrazine derivatives have been studied for their role in the reduction of graphene oxide. A study investigated the effects of hydrazine treatment on graphene oxide, providing insights into its reductive capabilities (Chua & Pumera, 2016).

Medicinal Chemistry and Biomedical Research

  • Antimicrobial and Antitumor Activities : Hydrazine derivatives have been synthesized and tested for antimicrobial and antitumor activities. Various studies have reported the synthesis of novel compounds and their efficacy against different cancer cell lines and microbial strains (Maheshwari & Goyal, 2016), (Łazarenkow et al., 2017).

Safety And Hazards

Benzhydryl-hydrazine, like other hydrazine derivatives, may pose certain safety and health hazards. For instance, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for Benzhydryl-hydrazine are not mentioned in the search results, the field of hydrazine derivatives is a vibrant area of research with potential applications in various fields, including medicinal chemistry .

properties

IUPAC Name

benzhydrylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCQFYCLUGGPPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276459
Record name BENZHYDRYL-HYDRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzhydryl-hydrazine

CAS RN

61765-84-2
Record name BENZHYDRYL-HYDRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
CG Overberger, AV DiGiulio - Journal of the American Chemical …, 1958 - ACS Publications
… ch2 that Darapsky reported that heating benzhydrylhydrazine with aqueous hydrochloric acid yielded hydrazine and diphenylchloromethane.22 The hydrolysis of acetone a-…
Number of citations: 33 pubs.acs.org
I Newington, IM Newington - 1985 - ora.ox.ac.uk
 Novel synthetic applications of ambident azo-anions derived from hindered hydrazones have been investigated. Reaction with electrophiles occurred predominantly at carbon as the N-…
Number of citations: 2 ora.ox.ac.uk
AJM JIMINEZ - 1970 - search.proquest.com
… Benzhydryldiazene was obtained both by the oxidation with mercuric oxide and by the oxidation of benzhydrylhydrazine with molecular oxygen. When the autoxidation was followed by …
Number of citations: 2 search.proquest.com

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